molecular formula C10H11NO3 B15123974 Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate

Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate

Cat. No.: B15123974
M. Wt: 193.20 g/mol
InChI Key: BQBVRFQRZQUANE-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives It features a methoxy group attached to the pyridine ring and an acrylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate typically involves the reaction of 5-methoxypyridine-2-carbaldehyde with methyl acrylate under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 5-methoxypyridine-2-carbaldehyde reacts with the active methylene group of methyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acrylate ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2-pyridinecarboxylic acid or 5-formyl-2-pyridinecarboxylic acid.

    Reduction: Formation of 3-(5-methoxypyridin-2-yl)propan-1-ol.

    Substitution: Formation of 3-(5-substituted-pyridin-2-yl)acrylate derivatives.

Scientific Research Applications

Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate involves its interaction with specific molecular targets. The methoxy group and the acrylate ester group can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(5-hydroxypyridin-2-yl)acrylate
  • Methyl (E)-3-(5-chloropyridin-2-yl)acrylate
  • Methyl (E)-3-(5-bromopyridin-2-yl)acrylate

Uniqueness

Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl (E)-3-(6-methoxypyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C10H11NO3/c1-13-9-5-3-4-8(11-9)6-7-10(12)14-2/h3-7H,1-2H3/b7-6+

InChI Key

BQBVRFQRZQUANE-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC=CC(=N1)/C=C/C(=O)OC

Canonical SMILES

COC1=CC=CC(=N1)C=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.